Cas no 108446-72-6 (3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid)
108446-72-6 structure
Product Name:3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
Numero CAS:108446-72-6
MF:C18H13FN2O2
MW:308.306427717209
MDL:MFCD02705652
CID:231632
PubChem ID:2319253
Update Time:2025-06-25
3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-
- 3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
- 3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoate
- (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- CS-0262628
- 519137-39-4
- Z2895085675
- NSC801404
- (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
- (E)-3-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
- NSC-801404
- J-511462
- 3-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- EN300-00822
- AKOS000121706
- CS-0369075
- 3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLICACID
- EN300-833025
- 108446-72-6
- ({E})-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]prop-2-enoic acid
- G35086
- STK821210
- 3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
-
- MDL: MFCD02705652
- Inchi: 1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
- Chiave InChI: AYWXEYLKLHHKTH-DHZHZOJOSA-N
- Sorrisi: FC1C=CC(=CC=1)C1C(/C=C/C(=O)O)=CN(C2C=CC=CC=2)N=1
Proprietà calcolate
- Massa esatta: 307.088281
- Massa monoisotopica: 307.088281
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 423
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: 229-231 °C
- Punto di ebollizione: 514.9±45.0 °C at 760 mmHg
- Punto di infiammabilità: 265.2±28.7 °C
- Indice di rifrazione: 1.608
- PSA: 55.12000
- LogP: 3.77620
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D523780-1g |
3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID |
108446-72-6 | 95% | 1g |
$540 | 2024-06-05 | |
| TRC | B437590-50mg |
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid |
108446-72-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437590-100mg |
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid |
108446-72-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B437590-500mg |
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid |
108446-72-6 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-00822-0.05g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 0.05g |
$539.0 | 2025-02-19 | |
| Enamine | EN300-00822-0.1g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 0.1g |
$565.0 | 2025-02-19 | |
| Enamine | EN300-00822-0.25g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 0.25g |
$590.0 | 2025-02-19 | |
| Enamine | EN300-00822-0.5g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 0.5g |
$616.0 | 2025-02-19 | |
| Enamine | EN300-00822-1.0g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 1.0g |
$642.0 | 2025-02-19 | |
| Enamine | EN300-00822-2.5g |
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
108446-72-6 | 95.0% | 2.5g |
$1348.0 | 2025-02-19 |
3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
108446-72-6 (3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso